molecular formula C7H11N3O2 B069197 ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 177760-04-2

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B069197
M. Wt: 169.18 g/mol
InChI Key: CXSLXRSUUJLZBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole class of compounds, which are notable for their wide range of applications in pharmaceuticals, agriculture, and materials science. Imidazoles are characterized by their unique molecular structure, which includes a five-membered ring containing two nitrogen atoms. This structural feature is pivotal for the compound's reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and related derivatives often involves multistep synthetic routes. One common method is the condensation of appropriate precursors under controlled conditions, facilitating the formation of the imidazole ring. For example, the synthesis of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates showcases the versatility of hydrogen-bonded supramolecular structures, demonstrating the critical role of hydrogen bonds in dictating molecular conformation and assembly (Costa et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of hydrogen bonds, which play a significant role in the molecular assembly and stability of the compounds. For instance, different hydrogen bonding patterns can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, as observed in various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates (Costa et al., 2007).

Scientific Research Applications

  • Hydrogen-Bonded Supramolecular Structures : A study examined the molecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, revealing complex hydrogen bonding patterns that form chain, sheet, and framework structures. This research contributes to understanding molecular interactions in imidazole derivatives (Costa et al., 2007).

  • Rearrangement and Synthesis Studies : Another study discussed the regiospecific and stereoselective rearrangement of a 1-β-D-Ribofuranosyl-5-aminoimidazole to a 4-β-D-Ribofuranosylaminoimidazole, illustrating the synthetic pathways and transformations in imidazole compounds (Ewing et al., 1995).

  • Hydrolysis and Crystallization Studies : Research on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate to form a dihydrate variant of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid highlights the crystallization and molecular structure of these compounds (Wu et al., 2005).

  • Antimicrobial Activity and 3D QSAR Analysis : A study on ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, demonstrated its antimicrobial properties and provided a 3D QSAR analysis, important for understanding the structure-activity relationships in similar imidazole derivatives (Desai et al., 2019).

  • Alkylation and Acylation Reactions : Research into the reactions of ethyl 5-amino-1-benzylimidazole-4-carboxylate with various reagents provided insights into the formation of different derivatives, contributing to synthetic chemistry involving imidazole compounds (Mackenzie et al., 1988).

  • Synthesis of 1H-Imidazole 3-Oxides : A study explored the synthesis of optically active 1H-imidazole 3-oxides from amino acid esters, offering insights into the synthesis and transformation of imidazole derivatives (Jasiński et al., 2008).

  • β-Glucuronidase Inhibitory Activity : Research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, related to ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, examined their β-glucuronidase inhibitory activity, contributing to the understanding of biological activities in similar compounds (Salar et al., 2017).

Safety And Hazards

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) . The precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

ethyl 2-amino-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLXRSUUJLZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615138
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

CAS RN

177760-04-2
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester
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Synthesis routes and methods I

Procedure details

Ethyl formate (500 mL) was added to sarcosin methyl ester hydrochloride (82 g, 585.7 mmol, grounded into powder prior to reaction) contained in a 1-L round-bottomed flask. The reaction mixture was cooled in an ice-water bath, stirred, a gas outlet connected with the flask, NaH (60% oil suspension, 54 g, 1.35 mol) added slowly during a period of 2 h, and stirred at rt for about 14 h. Volatiles were removed using a rotary evaporator to yield a residue which was triturated twice with hexane (500 mL) to yield a sticky light brown paste which was dissolved in ethanol (400 mL) and conc. HCl (50 mL) and stirred at 110° C. for 1.5 h. After the reaction mixture cooled, the white precipitate was filtered off and the residue washed with 2×25 mL of ethanol. The filtrate was evaporated to yield a thick brown oil to which was added 10% aqueous HOAc, H2NCN (45 g, 1.07 mol), and sodium acetate (88 g, 1.07 mol). The reaction mixture was stirred at 90-100° C. for 1.5 h to yield a clear solution which was cooled, its pH adjusted to 1 using concentrated HCl and the resulting solution concentrated to ⅕ its original volume using a rotary evaporator at a temperature not more than 45° C. The concentrated reaction mixture was carefully neutralized by addition of K2CO3 to a pH of 8-9 and extracted with EA (5×200 mL followed by 3×50 mL). The combined ethyl acetate layers were dried over MgSO4, filtered, and volatiles removed to yield 48 g of 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester.
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
500 mL
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reactant
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54 g
Type
reactant
Reaction Step Three
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50 mL
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reactant
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400 mL
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

Potassium-t-butoxide (52.3 g) was suspended in diethylether (500 ml) and cooled to 0° C. A solution of N-formyl sarcosine ether ester (67.66 g) and methyl formate (27.9 g) in diethylether (200 ml) was added dropwise over 30 minutes and the mixture was stirred at 0° C. for 1 hour. The solid product was filtered (76.6 g) and used immediately for the next stage. The ethyl-2-(N-formyl-N-methyl)-3-oxopropionate prepared as described above was dissolved in water and concentrated HCl (138 ml) was added. The mixture was heated on a steam bath for 30 minutes, cooled and the pH was adjusted to 5 by addition of concentrated NaOH. Cyanamide (19.3 g) was added and the mixture was heated at 100° C. for 1 hour. The mixture was allowed to cool and was basified with concentrated aqueous ammonium hydroxide, the solid was filtered, washed with water and dried under reduced pressure and was crystallised from EtOAc (300 ml) to give ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate yield 14.6 g.
Quantity
52.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
N-formyl sarcosine ether ester
Quantity
67.66 g
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
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Quantity
138 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
19.3 g
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
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Reaction Step Seven
Quantity
500 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Anduran, Y Cong, R Biemans, D Suylen… - … Activated Prodrugs to …, 2022 - theses.fr
… ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (2) To a suspension of ethyl N-methylglycine hydrochloride (85.4 mmol, 1 eq) in dry THF (60 mL) …
Number of citations: 4 www.theses.fr
BA Winn - 2017 - search.proquest.com
Selective targeting of tumors with anticancer agents represents a universally important strategy to improve efficacy and reduce patient side effects. Targeting tumor-associated hypoxia (…
Number of citations: 4 search.proquest.com
Z Shi - 2018 - search.proquest.com
The tumor microenvironment provides a number of promising targets for selective treatment with anticancer agents. Aberrant tumor-associated neovascularization offers one such …
Number of citations: 0 search.proquest.com
EM Herrlinger - 2020 - Dissertation, Universität Freiburg …
Number of citations: 1

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